4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)-
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Overview
Description
4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- is an organic compound with a pyridine ring substituted with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a 2-methylpropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- typically involves the chlorination of 4-pyridinecarboxylic acid followed by alkylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the alkylation step may involve the use of alkyl halides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
2-Pyridinecarboxylic acid:
3-Pyridinecarboxylic acid:
4-Pyridinecarboxylic acid: Also called isonicotinic acid, it has a carboxylic acid group at the 4-position.
Uniqueness: The uniqueness of 4-pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-6-(2-methylpropyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)3-8-4-7(10(13)14)5-9(11)12-8/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
MMFVKCSYNCDRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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